Sodium isostearoyl-2-lactylate

Description

Contextualization of Sodium Isostearoyl-2-Lactylate in Applied Chemical Sciences

This compound (SISL) is primarily recognized for its role as an emulsifier, stabilizer, and surfactant. atamanchemicals.comlesielle.com It belongs to the lactylate family, which are esters derived from the reaction of lactic acid with fatty acids. In the case of SISL, the fatty acid is isostearic acid. The resulting compound possesses both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, enabling it to effectively stabilize oil-in-water emulsions. This key characteristic underpins its widespread use in various industrial applications, most notably in the food and cosmetics sectors. atamanchemicals.comlesielle.com

In the food industry, SISL is utilized as a dough conditioner and strengthener in baked goods, improving texture and shelf life. atamanchemicals.comatamanchemicals.com It also functions as an emulsifier in products like sauces, gravies, and liqueurs. lesielle.com In the realm of cosmetics and personal care products, it is incorporated into moisturizers, lotions, sunscreens, and hair conditioners for its emulsifying and moisturizing properties. atamanchemicals.comlesielle.comatamanchemicals.com

Research Trajectories and Academic Significance of the Compound

Scientific research into this compound has followed several key trajectories. A significant portion of academic inquiry has focused on its performance as an emulsifier. Studies have investigated its effectiveness in stabilizing various emulsion systems, particularly in comparison to other lactylates like sodium stearoyl-2-lactylate (SSL). The branched structure of the isostearoyl component in SISL is thought to enhance its compatibility with nonpolar substances, making it particularly effective in certain formulations.

Another important area of research has been its application in animal nutrition. Studies have explored the effects of dietary SISL supplementation on the performance of livestock. For instance, research on lactating sows indicated improvements in milk fat content and nutrient digestibility. Similarly, studies on broiler chickens and growing pigs have investigated the impact of SISL on growth performance and nutrient digestibility, often in the context of energy-reduced diets. kjoas.orgtandfonline.comtandfonline.com These studies aim to understand how SISL as an emulsifier can improve the utilization of dietary fats.

Furthermore, research has delved into the production and optimization of SISL. Studies have examined the effects of various operating conditions, such as temperature, reactant mole ratios, and reaction times, on the synthesis of sodium stearoyl-2-lactylate, a closely related compound. researchgate.net This research is crucial for improving the efficiency and yield of the manufacturing process.

Evolution of Scientific Inquiry into Lactylate Esters

The scientific investigation of lactylate esters, as a class of compounds, has evolved from basic synthesis and characterization to more nuanced application-specific research. Early research likely focused on the fundamental chemical reactions involved in their production, primarily the esterification of fatty acids with lactic acid. atamanchemicals.comresearchgate.net

As the utility of lactylates became more apparent, scientific inquiry shifted towards understanding their functional properties, particularly their emulsifying capabilities. This led to the development of various lactylates with different fatty acid chains to suit specific applications. For example, the comparison between this compound and sodium stearoyl-2-lactylate highlights this evolution, with research exploring how the structure of the fatty acid influences performance.

More recently, research has expanded to include the biological effects of lactylates. Studies in animal nutrition are a prime example, investigating how these compounds can enhance nutrient absorption and animal growth. kjoas.orgtandfonline.comnih.govresearchgate.netnih.gov Additionally, large-scale observational studies in human nutrition have begun to examine the potential associations between the consumption of food additive emulsifiers, including lactylates, and health outcomes. bmj.com This demonstrates a maturation of the field, moving from industrial application to a broader consideration of the compounds' interactions with biological systems.

Detailed Research Findings

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound and the closely related sodium stearoyl-2-lactylate.

| Property | Value | Source |

| Molecular Formula | C24H43NaO6 | atamanchemicals.comnih.gov |

| Molecular Weight | 450.6 g/mol | atamanchemicals.comnih.govpuracy.com |

| Appearance | White or light-yellow powder or brittle solid | atamanchemicals.comlesielle.comatamanchemicals.com |

| Solubility | Insoluble in water, soluble in ethanol (B145695) and hot oils | atamanchemicals.comatamanchemicals.comwikipedia.org |

| CAS Number | 66988-04-3 | atamanchemicals.comepa.govspecialchem.com |

| EINECS Number | 266-533-8 | specialchem.com |

| Hydrophilic-Lipophilic Balance (HLB) of SSL | 10-12 | atamanchemicals.comwikipedia.org |

Note: Some properties listed are for the closely related and more extensively documented Sodium Stearoyl-2-Lactylate (SSL), as specific data for this compound can be limited.

Applications in Applied Sciences

The unique properties of this compound have led to its use in various fields, as detailed in the table below.

| Application Area | Function | Detailed Findings | Source |

| Food Industry | Emulsifier, Dough Strengthener | Improves dough stability and crumb texture in baked goods. Used at concentrations of 0.2-0.5% in food systems. Also used in dairy products, chocolates, jams, and sauces. atamanchemicals.com | atamanchemicals.com |

| Cosmetics and Personal Care | Emulsifier, Moisturizer | Effective in oil-in-water (O/W) emulsions for products like moisturizers, creams, and lotions due to its branched structure. lesielle.com Helps to keep the skin soft and pliable. atamanchemicals.comlesielle.com | atamanchemicals.comlesielle.com |

| Animal Nutrition | Dietary Emulsifier | Studies on lactating sows showed improved milk fat content and nutrient digestibility. Research in broiler chickens and pigs suggests it can improve growth performance and nutrient digestibility, particularly in energy-reduced diets. kjoas.orgtandfonline.comtandfonline.comnih.gov | kjoas.orgtandfonline.comtandfonline.comnih.gov |

| Pharmaceuticals | Excipient | Potential use as an excipient in drug formulations to improve the bioavailability of certain drugs by enhancing solubility. |

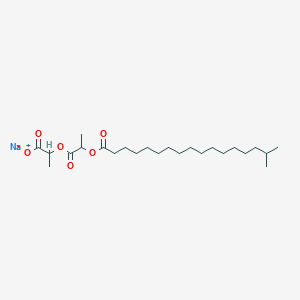

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-[2-(16-methylheptadecanoyloxy)propanoyloxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6.Na/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(25)29-21(4)24(28)30-20(3)23(26)27;/h19-21H,5-18H2,1-4H3,(H,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSNFLMXYRQNAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042405 | |

| Record name | Sodium isostearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66988-04-3, 94109-51-0 | |

| Record name | Sodium isostearoyl lactylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066988043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-((2-((16-methylheptadecanoyl)oxy)propionyl)oxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium isostearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl isooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 2-[[2-[(16-methylheptadecanoyl)oxy]propionyl]oxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ISOSTEAROYL LACTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8730J0D3EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Conventional Esterification Pathways

The most established methods for synthesizing sodium isostearoyl-2-lactylate involve the direct reaction of its constituent acids or the use of a more reactive intermediate.

The principal commercial route for producing this compound is through the direct esterification of isostearic acid with lactic acid, followed by neutralization. The process typically involves heating the two acids together, often under a nitrogen atmosphere to prevent oxidation, at temperatures ranging from 160–180°C.

In this reaction, sodium hydroxide (B78521) or sodium carbonate serves a dual purpose. wikipedia.org It acts as a catalyst for the esterification and subsequently neutralizes the acidic carboxyl group of the lactylic acid ester to form the final sodium salt. A critical aspect of this process is the continuous removal of water formed during the reaction, usually via vacuum distillation, which shifts the chemical equilibrium towards the formation of the ester product. The resulting commercial-grade product is a mixture composed of the sodium salts of isostearoyl lactylic acids along with minor amounts of other related acid salts. wikipedia.org

A theoretically viable, though less common, synthetic pathway involves the use of an acid chloride intermediate. In this approach, isostearic acid is first converted into its more reactive derivative, isostearoyl chloride. This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).

The resulting isostearoyl chloride is a highly reactive acylating agent that can then be reacted with a sodium lactate (B86563) salt. This subsequent reaction proceeds rapidly to form the ester bond, yielding this compound. While this method can offer faster reaction times and may proceed under milder conditions than direct esterification, it involves an additional synthetic step and the use of hazardous reagents, making it less economically favorable for large-scale, food-grade production.

Table 1: Comparison of Conventional Synthesis Pathways

| Feature | Base-Catalyzed Direct Esterification | Acid Chloride Intermediate Approach |

|---|---|---|

| Primary Reactants | Isostearic Acid, Lactic Acid, Sodium Hydroxide | Isostearic Acid, Thionyl Chloride, Sodium Lactate |

| Key Steps | One-pot esterification and neutralization | 1. Formation of isostearoyl chloride 2. Reaction with sodium lactate | | Reaction Conditions | High temperature (160-180°C), vacuum | Milder conditions for the final step | | Byproducts | Water | HCl, SO₂ (from thionyl chloride) | | Industrial Use | Common commercial method | Less common due to extra step and hazardous reagents |

Advanced Synthetic Routes

Research into alternative synthetic methods aims to improve reaction speed, yield, and sustainability.

An innovative approach to lactylate synthesis utilizes dilactide, the cyclic dimer of lactic acid, as a reactant instead of lactic acid itself. google.com This method involves reacting the dilactide with a compound containing a hydroxyl group, such as isostearic acid, in the presence of a source of alkalinity like a sodium cation. google.com

This route is advantageous as it can proceed more rapidly than conventional methods that use lactic acid and can circumvent issues related to the polymerization of lactic acid. maxwellsci.com The reaction is preferably carried out at elevated temperatures, typically between 160°C and 185°C, to facilitate the ring-opening of the dilactide and subsequent esterification. google.com A patent on this method suggests that the reaction is nearly instantaneous, allowing for the complete addition of the dilactide reactant in as little as 90 minutes. google.com

Maximizing the efficiency of this compound synthesis requires careful control over reaction parameters. Studies on the synthesis of the closely related sodium stearoyl lactylate (SSL) provide valuable insights into this optimization process. Key variables include reactant molar ratios, temperature, reaction time, and catalyst concentration. maxwellsci.comuum.edu.my

Research has shown that acid and saponification values—key quality indicators—are inversely proportional to increases in temperature and reaction time. uum.edu.my One study determined optimal conditions for stearoyl lactylate synthesis to be a reaction temperature of 105°C, a reaction time of 5 hours, and a specific molar ratio of lactic acid to stearic acid of 2.0. maxwellsci.com Another investigation found that for a given set of reactants, the lowest acid value was achieved at 180°C after 5 hours. researchgate.net Furthermore, the efficient removal of water vapor, for instance by applying a vacuum, has been demonstrated to significantly improve product quality by reducing final acid and saponification values. uum.edu.my

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Influence on Synthesis | Typical Range/Value | Source |

|---|---|---|---|

| Temperature | Affects reaction rate and product color; higher temperatures can increase rate but may darken the product. | 105°C - 200°C | researchgate.net, maxwellsci.com |

| Molar Ratio | Influences the degree of esterification and final product composition. | Lactic Acid:Stearic Acid:NaOH ratios from 2.2:1:1 to 2.6:1:1 have been studied. | researchgate.net, uum.edu.my |

| Reaction Time | Longer times generally lead to higher conversion but must be balanced with thermal degradation. | 3 - 5 hours | researchgate.net, uum.edu.my |

| Water Removal | Crucial for driving the equilibrium towards ester formation and achieving low acid values. | Application of vacuum | uum.edu.my |

Considerations for Biorenewable Feedstocks in Production

A significant advantage of this compound is that its precursors can be derived from renewable biological sources, aligning with the growing demand for sustainable ingredients. wikipedia.orggithub.com

The lactic acid component is predominantly produced via the microbial fermentation of carbohydrates. mdpi.com A wide array of feedstocks can be used, including starch-based materials like corn, and lignocellulosic biomass such as corn stover, miscanthus, and various agro-industrial wastes. mdpi.comnih.gov Lactic acid bacteria (LAB) are commonly employed in these fermentation processes to convert sugars into lactic acid. biotechnologia-journal.org

Isostearic acid, a branched-chain fatty acid, is typically produced from vegetable oil feedstocks. uu.nlresearchgate.net The common industrial route involves the catalytic isomerization of oleic acid—a linear unsaturated fatty acid abundant in many vegetable oils—to form a mixture of branched-chain unsaturated isomers. This is followed by hydrogenation to yield the final saturated isostearic acid. uu.nl This process transforms a readily available biorenewable material into a specialty chemical with unique physical properties.

Table 3: Biorenewable Feedstock Sources

| Precursor | Biorenewable Source | Production Method |

|---|---|---|

| Lactic Acid | Corn, Sugarcane, Lignocellulosic Biomass (e.g., corn stover), Agro-industrial wastes (e.g., cheese whey) | Microbial Fermentation |

| Isostearic Acid | Vegetable Oils (rich in Oleic Acid) | Catalytic Isomerization followed by Hydrogenation |

Molecular Mechanisms and Interfacial Phenomena

Emulsification and Surfactancy Dynamics

At the heart of SISL's utility lies its profound impact on the interface between oil and water, a critical factor in the creation and stability of multiphasic systems like emulsions.

Reduction of Interfacial Tension in Multiphasic Systems

Sodium isostearoyl-2-lactylate functions as an effective emulsifier by significantly lowering the interfacial tension between oil and water phases. This reduction in tension facilitates the formation of stable emulsions. The molecule's branched isostearoyl chain enhances its solubility in lipids, while the lactylate group provides hydrophilic characteristics, enabling emulsification. This dual nature allows it to position itself at the oil-water interface, reducing the energy required to create new surface area and thus promoting the dispersion of one liquid within the other. The presence of both a hydrophilic head and a lipophilic tail allows it to decrease interfacial tension, leading to a more stable state between oil and water. nih.gov

Stabilization of Oil-in-Water Emulsions

With a Hydrophilic-Lipophilic Balance (HLB) value typically in the range of 10-12, sodium stearoyl lactylate is particularly well-suited for creating and stabilizing oil-in-water (O/W) emulsions. atamanchemicals.comwikipedia.org This is a critical property in numerous food products and cosmetics. atamanchemicals.comtiiips.comatamanchemicals.com The emulsifier adsorbs at the surface of oil droplets dispersed in a continuous water phase, forming a protective film that prevents the droplets from coalescing. tiiips.comnih.gov This stabilization is further enhanced by the electrostatic repulsion between the anionic head groups of the SISL molecules adsorbed on different droplets.

The branched structure of the isostearoyl chain in SISL provides enhanced compatibility with nonpolar substances, making it particularly effective in O/W emulsions commonly found in personal care products like moisturizers and creams. In food systems such as baked goods and whipped toppings, it is used at concentrations of 0.2–0.5% to bind with starch and proteins, which improves dough stability and the texture of the final product.

Role of Amphiphilicity in Emulsifying Efficiency

The pronounced amphiphilic character of this compound is the cornerstone of its emulsifying power. researchgate.net The molecule possesses both a fat-loving (lipophilic) portion, the isostearoyl tail, and a water-loving (hydrophilic) portion, the sodium lactylate head. nih.gov This dual affinity allows it to bridge the gap between oil and water phases. The lipophilic tail anchors itself in the oil droplet, while the hydrophilic head extends into the surrounding water, creating a stable interface. atamanchemicals.com This molecular arrangement not only reduces interfacial tension but also creates a physical and electrostatic barrier that prevents emulsion breakdown.

Interactions with Biomacromolecular Systems

Beyond its role in stabilizing simple oil-water interfaces, this compound exhibits complex and significant interactions with key biomacromolecules in food systems, namely gluten and starch.

Gluten Protein Complexation and Network Modulation

In baking applications, SISL is known to interact with gluten proteins, leading to a strengthening of the dough. atamanchemicals.comtiiips.com The ionic and nonpolar nature of SISL allows it to engage with gluten proteins, promoting their aggregation. atamanchemicals.com It is believed that SISL can interact with gliadin, a component of gluten, potentially inhibiting its participation in cross-linking reactions and resulting in a softer internal structure in bread. researchgate.net

Studies have shown that the presence of sodium stearoyl lactylate can influence the polymerization of the gluten network during baking. daneshyari.comnih.gov The extent and rate of gluten polymerization were observed to be lower in the presence of SSL, an effect attributed to less incorporation of gliadin into the polymer network and direct interaction of the emulsifier with gluten proteins. daneshyari.comnih.gov This interaction helps to improve the texture and volume of baked goods. tiiips.com

Starch Interaction and Retrogradation Inhibition Mechanisms

This compound plays a crucial role in delaying the staling of baked goods by interacting with starch. atamanchemicals.com The nonpolar portion of the SISL molecule interacts with the hydrophobic regions of starch, which helps to slow down the staling process. atamanchemicals.com The linear shape of the stearoyl lactylate molecule allows it to access the inner helix of gelatinized amylose (B160209). atamanchemicals.com The lipophilic part of the molecule binds to the interior of the helix, while the hydrophilic side orients towards the water, thereby retarding retrogradation. atamanchemicals.com

This interaction is a key mechanism for extending the shelf life of starch-based products. By forming a complex with amylopectin, SISL can alter the thermal properties and crystallinity of starch. researchgate.net This complex formation interferes with the re-association of starch molecules, which is the primary cause of staling, also known as retrogradation. researchgate.netnih.gov The inhibition of retrogradation helps to maintain the soft texture of baked goods for a longer period. wikipedia.org

Influence on Protein-Polysaccharide Assemblies

This compound (SISL), as an amphiphilic molecule, is anticipated to influence the assembly and stability of protein-polysaccharide complexes. While direct research on the isostearoyl variant is limited, studies on the closely related sodium stearoyl-2-lactylate (SSL) provide significant insights. SSL, which possesses a linear stearoyl chain instead of the branched isostearoyl chain of SISL, has been shown to interact with proteins and polysaccharides, affecting the properties of food systems. For instance, SSL can interact with gluten proteins in baking applications, enhancing dough stability. atamanchemicals.com

Research has also explored emulsions containing SSL combined with polysaccharides like iota carrageenan. cncb.ac.cn An emulsifier system composed of sodium stearoyl lactylate and iota carrageenan demonstrated higher emulsion capacity and stability in oil-in-water models compared to protein-based emulsifiers like caseinate and soy isolate. cncb.ac.cn This suggests a synergistic interaction where the lactylate and polysaccharide contribute to a stable interfacial film. The interactions within these assemblies are often governed by a combination of electrostatic and hydrophobic forces, which can be influenced by factors such as pH, ionic strength, and temperature. scielo.br The branched structure of SISL's isostearoyl chain may enhance its interaction with the hydrophobic regions of proteins, while the hydrophilic lactylate headgroup interacts with polysaccharides and the aqueous phase.

Molecular-Level Interactions with Specific Polysaccharides (e.g., κ-Carrageenan)

The molecular-level interactions between lactylates and specific polysaccharides such as κ-carrageenan are crucial for their function in complex systems. Carrageenans are sulfated polysaccharides, and their interaction with other molecules is often driven by electrostatic forces. scielo.br For example, the interaction between κ-carrageenan and the protein lysozyme (B549824) is primarily electrostatic. scielo.br Similarly, combinations of κ-carrageenan and soy protein isolate have been shown to improve the gel strength and water retention of salt-soluble meat proteins, indicating a significant molecular interaction. researchgate.net

While direct studies on SISL and κ-carrageenan are not prevalent, the behavior of the related SSL in polysaccharide systems offers clues. The combination of SSL with carrageenan has been noted for its effect on the functionality of meat emulsion systems. cncb.ac.cn The anionic nature of the lactylate headgroup can lead to electrostatic interactions with charged sites on polysaccharide chains or associated proteins. Furthermore, the hydrophobic fatty acid tail can engage in hydrophobic interactions, collectively contributing to the formation of stable, structured complexes that can enhance texture and stability in various products.

Biophysical and Membrane Interaction Studies

Exploration of Membrane-Disruptive Properties

Lactylates are recognized for their membrane-disruptive properties, which are foundational to their industrial applications, including their use as antimicrobial agents. mdpi.comnih.gov Although biophysical studies on this compound are scarce, research on analogous compounds like sodium lauroyl lactylate (SLL), which has a 12-carbon chain, provides a framework for understanding these mechanisms. mdpi.comnih.gov

Studies have revealed that lactylates possess distinct membrane-disruptive capabilities that differ from other surfactants. mdpi.comnih.gov For example, the interaction of SLL with lipid membranes is positioned between the potent, solubilizing action of a harsh surfactant like sodium dodecyl sulfate (B86663) (SDS) and the more moderate disruptive effects of free fatty acids like lauric acid. mdpi.comnih.gov This intermediate activity suggests a nuanced mechanism of interaction. Interestingly, the hydrolytic byproducts of SLL (a mixture of lauric acid and lactic acid) were found to induce more significant transient and reversible changes to membrane morphology but resulted in less permanent disruption compared to the parent SLL molecule. nih.gov These findings underscore that the specific chemical structure of the lactylate, including the ester linkage and the nature of the headgroup, is critical in modulating the spectrum of its membrane-disruptive actions. mdpi.comnih.gov

Interactions with Model Lipid Bilayer Systems (e.g., Supported Lipid Bilayers, Tethered Bilayer Lipid Membranes)

To elucidate the real-time kinetics and mechanisms of membrane disruption, researchers employ model lipid bilayer systems. Techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) are used with platforms like supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs). mdpi.comnih.gov

A detailed investigation into sodium lauroyl lactylate (SLL) using these methods provided molecular-level insights into its interaction with lipid membranes. mdpi.comnih.gov The study compared the effects of SLL, its hydrolytic components (lauric acid and lactic acid), and sodium dodecyl sulfate (SDS) on both SLB and tBLM platforms. mdpi.comnih.gov The findings from these model systems confirmed that SLL exhibits a unique membrane interaction profile. It is less aggressive than SDS, which tends to rapidly and completely solubilize the membrane, but more disruptive than lauric acid alone. mdpi.comnih.gov This suggests that the lactylate structure allows for a controlled insertion and perturbation of the lipid bilayer, leading to increased permeability and disruption without immediate, complete dissolution. Such molecular-level studies on model membranes are crucial for building a fundamental understanding of how lactylates function and for designing new surfactants with specific, tailored properties. mdpi.comnih.gov

Interactive Table: Comparative Membrane Disruption of SLL and Related Surfactants

The following table summarizes the comparative membrane-disruptive properties of Sodium Lauroyl Lactylate (SLL) and other surfactants as observed in biophysical studies.

| Compound | Chain Length | Critical Micelle Concentration (CMC) | Membrane Disruption Profile | Interaction Type |

| Sodium Lauroyl Lactylate (SLL) | 12 Carbons | Equivalent to SDS and LA | Intermediate | Disruptive without complete, rapid solubilization |

| Sodium Dodecyl Sulfate (SDS) | 12 Carbons | Equivalent to SLL and LA | High | Rapid, complete solubilizing activity |

| Lauric Acid (LA) | 12 Carbons | Equivalent to SLL and SDS | Modest | Moderate disruptive properties |

| LA + Lactic Acid (LacA) Mixture | 12 Carbons | N/A | Low (Permanent) | Induces transient, reversible morphological changes |

Data synthesized from studies on Sodium Lauroyl Lactylate (SLL) to illustrate comparative surfactant behavior. mdpi.comnih.gov

Analytical Methodologies for Comprehensive Characterization and Quantification

Chromatographic Techniques for Component Separation and Identification

Chromatography is a fundamental technique for separating the complex mixture of substances present in commercial-grade sodium isostearoyl-2-lactylate.

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis and purification of this compound components. nih.govmicrobenotes.com It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). microbenotes.comyoutube.com

In the analysis of lactylates, TLC can effectively separate the main components such as stearoyl lactate (B86563) (SL) and stearoyl-2-lactylate (SLL) from free lactic acid and stearic acid. nih.govjst.go.jp This separation allows for the purification of these components to be used as standards in other analytical methods. nih.govresearchgate.net The separation is achieved based on the polarity of the molecules; compounds with a higher affinity for the polar stationary phase (like silica gel) will move more slowly up the plate compared to less polar compounds. microbenotes.comyoutube.com

After development, the separated spots are visualized. Since many of these compounds are not visible to the naked eye, various visualization techniques are employed. These can include exposure to iodine vapor or spraying the plate with specific reagents that react with the functional groups of the analytes to produce colored spots. illinois.edu For instance, a bromocresol green solution can be used to detect acidic compounds, which would appear as yellow spots on a green background. illinois.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify the compounds. youtube.com

Table 1: Example of a TLC System for Lactylate Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G60 |

| Mobile Phase | Benzene/Tetrahydrofuran/Propanoic Acid (80:30:5) |

| Visualization | Spraying with a hydrochloric acid solution of 4-dimethylaminobenzaldehyde. researchgate.net |

| Application | Separation and sensitive detection of components. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique used for the detailed characterization, quantification, and structural analysis of this compound and its related substances. nih.govjst.go.jp This method combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of Mass Spectrometry (MS).

HPLC separates the components of the mixture based on their interactions with the stationary phase in the column and the mobile phase. For lactylates, reversed-phase HPLC with a C18 column is commonly used. nih.gov In this mode, a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) is used with a nonpolar stationary phase. nih.govaga-analytical.com.pl

After separation by HPLC, the eluting components are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of each component. Further fragmentation of the ions (MS/MS) can yield structural information, allowing for definitive identification.

Studies using LC-MS have successfully identified and quantified the major components in commercial sodium stearoyl lactylate (SSL). nih.govjst.go.jpresearchgate.net These analyses provide a detailed compositional breakdown, which is crucial for understanding the product's properties.

Table 2: Typical Composition of Commercial Sodium Stearoyl Lactylate (SSL) Determined by LC-MS

| Component | Percentage (%) |

|---|---|

| Stearoyl Lactate (SL) | 57% |

| Stearic Acid | 15% |

| Stearoyl-2-Lactylate (SLL) | 13% |

| Lactic Acid | 8.4% |

Source: Data derived from studies on commercial SSL samples. nih.govjst.go.jpresearchgate.net

This technique offers high precision and accuracy, with low detection and quantification limits, making it suitable for regulatory and quality control purposes. nih.gov

Spectroscopic and Rheological Characterization Methods

Spectroscopic techniques provide insights into the molecular structure and functional groups, while rheological methods characterize the material's flow and deformation properties, which are critical for its application performance.

Infrared Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy is a valuable tool for analyzing the functional groups present in this compound. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. aocs.org An IR spectrum provides a molecular "fingerprint" that can be used for identification and structural analysis.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. These include:

Carbonyl (C=O) stretching bands: Strong absorption bands are observed for the ester carbonyl groups.

Ether (C-O) stretching bands: Bands corresponding to the ether linkages in the lactylate structure are present.

Aliphatic C-H stretching bands: Strong bands from the long isostearoyl hydrocarbon chain are prominent. nih.gov

By comparing the spectrum of a sample to that of a reference standard, one can confirm the identity and assess the purity of the material. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FT-IR) spectroscopy is a common mode of analysis that allows for easy measurement of solid or powder samples. aocs.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2920 & ~2850 | C-H Asymmetric & Symmetric Stretch | Aliphatic CH₂ |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1200-1000 | C-O Stretch | Ether Linkage |

| ~1465 | C-H Bend | Aliphatic CH₂/CH₃ |

Note: These are approximate values and can vary slightly based on the specific sample and instrument.

Advanced Rheometry for Material Flow and Deformation Behavior

Advanced rheometry is used to study the flow and deformation behavior of materials. While direct rheological data on pure this compound is limited in the provided context, its significant impact on the rheological properties of food systems is well-documented. When dispersed in water, lactylates can form various liquid crystalline phases, such as lamellar and hexagonal phases, depending on factors like pH and temperature. atamanchemicals.com These structures are responsible for their emulsifying and stabilizing functions.

In food applications, particularly in baking, sodium stearoyl-2-lactylate is known to be a dough strengthener. atamanchemicals.comunison.mx Its addition to dough formulations leads to measurable changes in rheological parameters:

Increased Dough Elasticity: The interaction between the lactylate molecules and gluten proteins enhances the strength and elasticity of the gluten network. atamanchemicals.comatamanchemicals.com

Improved Dough Stability: The reinforced gluten structure results in dough that is more tolerant to variations in mixing and fermentation, leading to improved stability. unison.mx

These effects are crucial for achieving consistent product quality, particularly in large-scale commercial baking operations. wikipedia.org

Amylography for Starch Pasting Properties

Amylography is a specific rheological technique used to measure the viscosity of starch pastes as a function of temperature and time. It provides a characteristic pasting curve that reveals information about gelatinization, pasting, and retrogradation behavior. This compound significantly influences the pasting properties of starch. atamanchemicals.comcerealsgrains.org

Studies using an amylograph have shown that the addition of SSL to wheat starch affects the viscosity profile. cerealsgrains.org The linear structure of SSL allows it to form a complex with amylose (B160209), the linear component of starch. atamanchemicals.comatamanchemicals.com This interaction has several consequences:

Reduced Amylose Solubilization: By complexing with amylose, SSL reduces its leaching from the starch granule at temperatures below 85°C. cerealsgrains.org

Delayed Viscosity Increase: The complexation delays the second stage of viscosity increase during the heating cycle of the amylograph test. cerealsgrains.org

Improved Peak Viscosity: In some fortified bread systems, the incorporation of SSL has been shown to improve the amylograph peak viscosity. unison.mx

Anti-staling Effect: The interaction with amylose is also a key mechanism behind the anti-staling or crumb-softening effect of SSL in baked goods, as it helps to prevent the retrogradation (recrystallization) of starch over time. atamanchemicals.com

Table 4: Effect of Sodium Stearoyl Lactylate (SSL) on Wheat Starch Amylograph Properties

| Amylograph Parameter | Effect of SSL Addition | Reference |

|---|---|---|

| First-Stage Viscosity | Slightly Lower | cerealsgrains.org |

| Second-Stage Viscosity Increase | Delayed | cerealsgrains.org |

| Peak Viscosity (at 95°C) | Lower than control | cerealsgrains.org |

| Starch Solubilization | Reduced below 85°C | cerealsgrains.org |

Source: Based on studies of wheat starch with SSL. cerealsgrains.org

Microscopic and Surface Science Techniques

The elucidation of the functional properties of this compound (SISL) in various systems necessitates a detailed understanding of its microstructural arrangement and interfacial behavior. Microscopic and surface science techniques are indispensable tools for these investigations, providing insights into the morphology, surface charge, and wetting characteristics of SISL-containing formulations.

Scanning Electron Microscopy for Microstructural Examination

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the microstructure of materials at a high resolution. In the context of SISL, SEM is employed to examine the morphology of the compound in its solid state and its influence on the structure of complex matrices, such as food and cosmetic products.

Researchers utilize SEM to observe the particle shape, size distribution, and surface topography of SISL powders. These characteristics can influence its dispersibility and interaction with other components in a formulation. For instance, SEM imaging can reveal whether SISL particles are smooth, irregular, or aggregated, which can impact their bulk properties and performance as an emulsifier or dough strengthener.

Furthermore, in complex systems like baked goods, SEM can be used to visualize the impact of SISL on the gluten network and starch granule structure. By comparing micrographs of dough or bread with and without SISL, researchers can gain a visual understanding of how this additive contributes to improved texture and volume. The images can show a more developed and interconnected gluten network in the presence of SISL, providing a mechanistic basis for its dough-strengthening effects.

Zeta Potential and Adsorption Isotherm Determination for Interfacial Properties

The interfacial properties of this compound are critical to its function as an emulsifier and stabilizer. Zeta potential and adsorption isotherm measurements provide quantitative data on the electrical charge at interfaces and the extent of surfactant adsorption.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles. In emulsions, a higher magnitude of zeta potential (either positive or negative) indicates greater stability, as the charged droplets will repel each other, preventing coalescence. For SISL, which is an anionic surfactant, it imparts a negative charge to oil droplets in an oil-in-water emulsion.

The zeta potential of SISL-stabilized emulsions can be measured as a function of pH, ionic strength, and SISL concentration. This data is crucial for optimizing formulation stability under various conditions. For example, a study might investigate the zeta potential of an emulsion containing SISL at different pH values to determine the pH range where the emulsion is most stable. Research has shown that even at a pH of 7, which is near the isoelectric point of some uncoated nanoparticles, the presence of a charged bilayer from surfactants like sodium stearoyl lactylate can ensure particle stability. researchgate.net

Adsorption Isotherm

Adsorption isotherms describe the amount of a substance adsorbed onto a surface as a function of its concentration in the solution at a constant temperature. For SISL, determining the adsorption isotherm at an oil-water or air-water interface is essential for understanding its emulsifying and foaming properties.

Techniques such as surface tension measurements are used to generate data for adsorption isotherms. The Gibbs adsorption isotherm equation can then be applied to calculate the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the interface. nih.gov This information helps in determining the critical micelle concentration (CMC) of SISL, the concentration at which the interface is saturated with surfactant molecules and micelles begin to form in the bulk solution. nih.gov The CMC is a key parameter for understanding the efficiency and effectiveness of a surfactant.

Below is a hypothetical data table illustrating the kind of data that would be generated from such studies.

| SISL Concentration (mmol/L) | Zeta Potential (mV) | Surface Tension (mN/m) | Surface Excess Concentration (mol/m²) |

|---|---|---|---|

| 0.01 | -25.3 | 55.2 | 1.2 x 10⁻⁶ |

| 0.05 | -35.8 | 42.1 | 2.5 x 10⁻⁶ |

| 0.10 | -42.5 | 35.7 | 3.8 x 10⁻⁶ |

| 0.50 | -48.2 | 30.5 | 4.5 x 10⁻⁶ |

| 1.00 | -50.1 | 30.1 | 4.6 x 10⁻⁶ |

Contact Angle Measurements for Wettability Assessment

Contact angle measurement is a fundamental method used to assess the wettability of a solid surface by a liquid. This technique is particularly relevant for understanding how SISL influences the interaction between aqueous and non-aqueous phases on solid surfaces, which is important in applications like dough conditioning and surface coating.

The contact angle is the angle at which a liquid/vapor interface meets a solid surface. A low contact angle indicates high wettability (hydrophilic), while a high contact angle indicates low wettability (hydrophobic). When SISL is present in a formulation, it can adsorb onto surfaces and modify their wettability.

For instance, in baking, the interaction of water with flour particles is crucial for dough development. By measuring the contact angle of water on a surface treated with SISL, one can quantify its effect on the hydrophilicity of the surface. An increase in wettability, indicated by a lower contact angle, would suggest that SISL facilitates the hydration of flour components.

The data obtained from contact angle measurements can be used to correlate the performance of SISL in a particular application with its ability to modify surface properties.

Advanced Bio-Interfacial and Electrochemical Approaches

To gain deeper insights into the dynamic interactions of this compound at interfaces and within complex systems like biological membranes, advanced analytical techniques are employed. These methods provide real-time information on adsorption processes and the electrical properties of membranes, offering a more comprehensive understanding of SISL's functionality.

Quartz Crystal Microbalance-Dissipation (QCM-D) Studies of Adsorption and Interaction

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a sensor surface. nih.govresearchgate.net It is an invaluable tool for studying the adsorption kinetics and interaction of molecules like SISL onto various surfaces. nih.govresearchgate.net

In a QCM-D experiment, a quartz crystal sensor is oscillated at its resonant frequency. When molecules adsorb to the sensor surface, the resonant frequency decreases, and this change is directly proportional to the adsorbed mass (including coupled water). Simultaneously, the dissipation of the oscillation is measured, which provides information about the viscoelastic properties (e.g., softness or rigidity) of the adsorbed layer. researchgate.net

QCM-D can be used to study:

Adsorption of SISL onto surfaces: The kinetics of SISL adsorption onto hydrophobic or hydrophilic surfaces can be monitored in real-time, providing information on the rate and extent of film formation.

Interaction with biomolecules: The interaction of SISL with proteins, such as gluten in dough or caseins in dairy products, can be investigated by first forming a layer of the protein on the QCM-D sensor and then introducing a solution of SISL. The resulting changes in frequency and dissipation reveal the nature of the interaction, such as binding, conformational changes, or displacement.

Formation and stability of emulsions: While not a direct measurement of emulsion stability, QCM-D can be used to study the properties of the interfacial film formed by SISL at an oil-water interface model, which is crucial for emulsion stability.

The data from QCM-D provides a dynamic picture of interfacial processes, which is often not captured by endpoint measurements.

Electrochemical Impedance Spectroscopy (EIS) in Membrane Research

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to study the electrical properties of materials and their interfaces. researchgate.netresearchgate.net In the context of SISL, EIS is particularly useful for investigating its effects on the structure and function of synthetic and biological membranes. researchgate.netresearchgate.net

EIS works by applying a small amplitude AC voltage or current signal to a system over a wide range of frequencies and measuring the resulting impedance. The impedance data is then typically plotted in a Nyquist or Bode plot and can be fitted to an equivalent electrical circuit model to extract parameters such as resistance and capacitance of different components of the system. researchgate.net

In membrane research, EIS can be used to:

Characterize membrane properties: The baseline electrical properties of a membrane, such as its resistance and capacitance, can be determined.

Study the interaction of SISL with membranes: By measuring the impedance of a membrane before and after the addition of SISL, researchers can understand how the surfactant interacts with the membrane. For example, SISL might insert into the lipid bilayer of a biological membrane, altering its permeability and electrical properties. This can be observed as changes in the membrane resistance and capacitance.

Investigate membrane fouling: In applications like membrane filtration, the fouling of membranes by components of a formulation can be a significant issue. EIS can be used to monitor the fouling process in real-time and to assess the effectiveness of cleaning procedures. The interaction of SISL with the foulant layer can also be studied.

The insights gained from EIS are crucial for applications where SISL interacts with membranous structures, such as in drug delivery systems or in understanding its effects on biological tissues. The technique provides a detailed electrical characterization that complements the structural and interfacial information obtained from other methods. researchgate.netresearchgate.net

Biodegradation and Environmental Considerations

Elucidation of Biodegradation Pathways

While specific studies exclusively detailing the biodegradation pathways of sodium isostearoyl-2-lactylate are not extensively available in peer-reviewed literature, a scientifically sound pathway can be elucidated based on the degradation of its parent compounds and structurally similar molecules. The biodegradation is expected to proceed in a two-step manner:

Initial Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis in aqueous environments, a process that can be mediated by microbial enzymes such as lipases and esterases. This initial cleavage breaks the molecule down into its primary constituents: isostearic acid and lactic acid. This process is analogous to the metabolism of the closely related compound, sodium stearoyl-2-lactylate (SSL), which is known to be hydrolyzed by lipases wikipedia.org.

Aerobic Degradation of Constituents:

Isostearic Acid: As a branched-chain fatty acid, isostearic acid is known to be biodegradable. Research has shown that various bacterial strains, including Pseudomonas species, can metabolize isostearic acid, utilizing it as a carbon source uu.nl. The microbial degradation of branched-chain fatty acids involves metabolic pathways that can differ from those for straight-chain fatty acids, but they are nonetheless effectively broken down by a variety of microorganisms frontiersin.orgoup.comnih.govfrontiersin.org. The presence of a methyl branch in isostearic acid can influence the rate and pathway of degradation compared to its linear counterpart, stearic acid researchgate.net.

Lactic Acid: Lactic acid is a ubiquitous natural organic acid that is readily metabolized by a wide array of microorganisms. It serves as a central metabolite in many biological processes and is completely biodegradable under both aerobic and anaerobic conditions.

This stepwise degradation ensures that this compound does not persist in the environment. Its breakdown products are common, naturally occurring substances that are further metabolized by soil and aquatic microorganisms. General information on lactylates indicates they are biodegradable and typically manufactured from biorenewable feedstocks wikipedia.orgwikipedia.org.

Research on Sustainable Manufacturing Processes

Conventional chemical synthesis of lactylates often involves high temperatures and the use of chemical catalysts, which can have environmental drawbacks. In line with the principles of green chemistry, research has focused on developing more sustainable manufacturing processes, with enzymatic synthesis emerging as a promising alternative.

Enzymatic Synthesis:

The use of lipases as biocatalysts for the esterification of lactic acid and fatty acids offers a more environmentally friendly route to producing acyl lactylates. This method presents several advantages over traditional chemical synthesis:

Milder Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption.

High Specificity: Lipases can exhibit high regioselectivity and chemoselectivity, leading to purer products with fewer byproducts.

Reduced Environmental Impact: The use of biodegradable enzymes as catalysts avoids the need for potentially harsh and toxic chemical catalysts.

Research has demonstrated the feasibility of lipase-catalyzed synthesis of various fatty acid esters of lactic acid. Studies have explored the use of lipases from different microbial sources, such as Rhizomucor miehei and Candida antarctica, for the esterification of fatty acids with lactic acid nih.govnih.govscielo.br. While much of the research has focused on stearic acid, the principles are directly applicable to the synthesis of this compound using isostearic acid as the fatty acid source.

The enzymatic synthesis process generally involves the reaction of isostearic acid and lactic acid in the presence of a lipase (B570770), often in a solvent-free system or in a green solvent to minimize environmental impact. Key parameters that are optimized to maximize yield and efficiency include the choice of lipase, reaction temperature, substrate molar ratio, and water activity. For instance, studies on the lipase-catalyzed synthesis of stearoyl lactic acid ester have investigated the optimization of these parameters to achieve high conversion rates nih.gov.

The table below summarizes findings from research on the enzymatic synthesis of related acyl lactylates, which provides a basis for the development of sustainable manufacturing processes for this compound.

| Enzyme Source | Fatty Acid Substrate | Key Findings & Optimization Parameters | Reference |

| Rhizomucor miehei | Stearic Acid | Optimization of enzyme/substrate ratio, lactic acid concentration, and incubation period. | nih.gov |

| Porcine Pancreas Lipase | Stearic Acid | Showed steady increase in esterification with increased incubation and substrate concentration. | nih.gov |

| Candida antarctica Lipase B (Novozym 435) | Various Fatty Acids | Effective for the synthesis of sugar esters from fatty acids derived from vegetable oils. | uliege.be |

| Candida rugosa Lipase | Stearic Acid | Optimization of reaction time, temperature, lipase amount, and alcohol:stearic acid molar ratio for high conversion. | mdpi.comnih.gov |

These research efforts indicate a clear pathway toward the sustainable manufacturing of this compound through biocatalysis, aligning with the growing demand for environmentally friendly chemical production methods.

Future Research Directions and Emerging Areas

Development of Novel Derivatizations and Functionalized Forms

Future research is anticipated to focus on the chemical modification of sodium isostearoyl-2-lactylate to create novel derivatives with enhanced or specialized functionalities. By altering the molecular structure, scientists aim to tailor the emulsifier's properties for specific applications in the food, cosmetic, and pharmaceutical industries.

Key areas of exploration in this domain include:

Enzymatic Synthesis: The use of enzymes, such as lipases, offers a green and highly specific alternative to traditional chemical synthesis. Enzymatic processes can lead to the production of functionalized acyl lactylates with unique properties. This method is advantageous for its mild reaction conditions and high catalytic efficiency.

Modification of the Hydrophilic Head: Altering the lactylate portion of the molecule could modulate its hydrophilic-lipophilic balance (HLB), leading to emulsifiers with a wider range of applications, from stabilizing different types of emulsions to creating novel delivery systems for bioactive compounds.

Introduction of Bioactive Moieties: Functionalizing this compound by attaching bioactive molecules, such as antioxidants or antimicrobial agents, could result in multifunctional ingredients that not only provide emulsification but also enhance product preservation and offer health benefits.

These advancements in derivatization will likely lead to a new generation of acyl lactylates with improved performance and expanded utility.

Deeper Understanding of Molecular-Level Interactions in Complex Food Systems

A more profound comprehension of how this compound interacts with various components in complex food matrices at a molecular level is crucial for optimizing its functionality. Advanced analytical techniques are expected to play a pivotal role in elucidating these intricate interactions.

| Research Area | Techniques | Expected Insights |

| Emulsion Stabilization | Neutron and X-ray Scattering, Cryo-Scanning Electron Microscopy (Cryo-SEM) | Detailed characterization of the interfacial layer, understanding of droplet stabilization mechanisms, and the impact on emulsion stability. |

| Gluten Network Interactions | Fourier Transform Infrared Spectroscopy (FTIR), Computational Modeling | Elucidation of the binding mechanisms between the emulsifier and gluten proteins, leading to improved dough strengthening and bread texture. |

| Interactions with Polysaccharides | Rheology, Confocal Laser Scanning Microscopy (CLSM) | Understanding the synergistic or competitive interactions with hydrocolloids, which can affect the texture and stability of food products. |

By delving into these molecular-level interactions, researchers can better predict and control the behavior of this compound in various food applications, leading to enhanced product quality and innovation.

Exploration of Gut Microbiota Modulation and Antimicrobial Activities

The interaction of food additives with the gut microbiome is a rapidly growing area of research. Preliminary studies on the closely related sodium stearoyl-2-lactylate (SSL) have indicated that it can influence the composition and metabolic activity of gut bacteria. Future research on this compound is expected to explore these effects in greater detail.

A recent in vitro study on SSL demonstrated that it can significantly alter the gut microbiota. Key findings from this study include:

Inhibition of Butyrate Producers: SSL was found to inhibit the growth of key butyrate-producing bacterial families, such as Clostridiaceae, Lachnospiraceae, and Ruminococcaceae. allanchem.com Butyrate is a short-chain fatty acid (SCFA) that plays a crucial role in maintaining gut health.

Promotion of Pro-inflammatory Bacteria: The presence of SSL led to an increase in the abundance of potentially pro-inflammatory bacteria, including Bacteroidaceae and Enterobacteriaceae. allanchem.com

Increased Pro-inflammatory Potential: The study also observed an increase in the levels of lipopolysaccharide (LPS) and flagellin (B1172586) in fecal bacterial cultures exposed to SSL, suggesting an enhanced pro-inflammatory potential of the altered microbiota. allanchem.com

Furthermore, research into other acyl lactylates, such as sodium lauroyl lactylate, has highlighted their potential antimicrobial properties, particularly against Gram-positive bacteria. nih.gov The branched-chain structure of the isostearoyl moiety in this compound may lead to unique interactions with bacterial cell membranes, a key area for future investigation.

Future research in this area will likely focus on:

In vivo studies: To confirm the in vitro findings and understand the real-world impact of this compound on the gut microbiome and host health.

Mechanism of action: Investigating the specific molecular mechanisms by which this compound interacts with and modulates gut bacteria.

Structure-activity relationship: Comparing the effects of different acyl lactylates (e.g., stearoyl vs. isostearoyl) to understand how the fatty acid chain structure influences their impact on the gut microbiota.

Innovations in Eco-Friendly Production Technologies

The demand for sustainable and environmentally friendly manufacturing processes is driving innovation in the production of food ingredients. For this compound, future research will likely focus on developing greener synthesis methods that reduce waste, energy consumption, and the use of hazardous chemicals.

| Technology | Description | Potential Benefits |

| Enzymatic Synthesis | Utilizing lipases as biocatalysts to esterify isostearic acid and lactic acid. | Milder reaction conditions, higher specificity, reduced by-product formation, and use of renewable catalysts. |

| Solvent-Free Reactions | Conducting the synthesis in the absence of organic solvents. | Reduced environmental impact, lower processing costs, and elimination of residual solvent contamination. |

| Use of Renewable Feedstocks | Sourcing isostearic acid and lactic acid from sustainable and bio-based raw materials. | Reduced reliance on petrochemicals and a smaller carbon footprint. |

These eco-friendly production technologies align with the principles of green chemistry and will be crucial for the sustainable manufacturing of this compound in the future.

Integration into Advanced Materials Science Applications (e.g., Nanoparticle-Based Systems)

The unique amphiphilic nature of this compound makes it a promising candidate for applications beyond the food industry, particularly in the field of materials science. Its ability to self-assemble and form stable interfaces is of great interest for the development of advanced materials.

One of the most exciting emerging areas is its use in the creation of nanoparticle-based systems . These systems can be utilized for:

Encapsulation and Delivery: this compound can be used to create stable nanoemulsions and nanoparticles for the encapsulation of sensitive bioactive compounds, such as vitamins, nutraceuticals, and pharmaceuticals. This can protect the encapsulated compounds from degradation and control their release.

Biocompatible Coatings: Its biocompatible nature makes it suitable for coating nanoparticles used in biomedical applications, potentially improving their stability in biological fluids and reducing toxicity.

Novel Material Formulation: The self-assembly properties of this emulsifier could be harnessed to create novel structured materials with unique optical, rheological, or controlled-release properties for use in cosmetics, personal care products, and advanced functional materials.

Research in this area is still in its early stages, but the potential for integrating this compound into advanced materials science applications is vast and represents a significant frontier for future exploration.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for determining the purity of Sodium isostearoyl-2-lactylate in laboratory settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are widely used for purity assessment. HPLC quantifies impurities via retention time and peak area analysis, while NMR confirms structural integrity by identifying proton environments. Researchers should validate methods using certified reference materials and adhere to reproducibility guidelines, as emphasized in experimental protocols .

Q. How does the molecular structure of this compound influence its surfactant properties?

- Answer : The branched isostearoyl chain enhances lipid solubility and reduces surface tension, while the lactylate group (a lactic acid derivative) provides hydrophilic moieties, enabling emulsification. Structural analysis via mass spectrometry (MS) and FTIR can correlate functional groups (e.g., ester bonds) with interfacial activity .

Q. What experimental approaches are used to characterize the emulsifying efficiency of this compound in cosmetic formulations?

- Answer : Phase inversion temperature (PIT) and droplet size analysis (via dynamic light scattering) are common. Researchers should prepare emulsions under controlled shear conditions and measure stability over time using accelerated aging tests (e.g., centrifugation, thermal cycling) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Answer : Store in airtight containers at 4–8°C, protected from light and moisture. Degradation under ambient conditions can be monitored via periodic FTIR or HPLC to detect hydrolysis of ester bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular properties (e.g., molecular formula discrepancies) of this compound?

- Answer : Cross-reference multiple databases (e.g., PubChem, ChemSpider) and validate findings experimentally. For example:

- Hypothetical Data Table :

| Source | Molecular Formula | Molecular Weight |

|---|---|---|

| C₂₄H₄₃NaO₆ | 450.584 | |

| C₂₁H₃₉NaO₄ | 378.521 |

Q. What statistical methods are appropriate for reconciling heterogeneity in critical micelle concentration (CMC) values reported across studies?

- Answer : Perform a meta-analysis using the I² statistic to quantify heterogeneity (% of variation due to study differences). Adjust for covariates (e.g., temperature, solvent purity) via subgroup analysis. A random-effects model is preferred if I² > 50% .

Q. How can Design of Experiments (DOE) optimize this compound’s emulsification efficiency in lipid nanoparticle formulations?

- Answer : Use a factorial design to test variables (e.g., surfactant concentration, pH). For example, a 2³ factorial design might evaluate:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Surfactant (%) | 1.0 | 3.0 |

| pH | 5.5 | 7.5 |

| Mixing Speed (rpm) | 1000 | 3000 |

| Analyze responses (e.g., zeta potential, polydispersity index) using ANOVA . | ||

Q. What in vitro models are suitable for assessing the environmental toxicity and biodegradability of this compound?

- Answer : Use OECD Test Guideline 301B (Ready Biodegradability) with activated sludge inoculum. Measure biological oxygen demand (BOD) over 28 days. For ecotoxicity, conduct Daphnia magna acute toxicity assays (EC₅₀ determination) .

Q. How does pH variability affect the stability of this compound in aqueous formulations?

- Answer : Conduct stability-indicating studies by incubating samples at pH 3–9 and monitoring hydrolysis via HPLC. Degradation kinetics can be modeled using Arrhenius equations under accelerated conditions (40–60°C) .

Notes on Evidence Synthesis

- Contradictions : Molecular formula discrepancies (C₂₄H₄₃NaO₆ vs. C₂₁H₃₉NaO₄) highlight the need for multi-source validation .

- Methodological Rigor : Experimental replication guidelines from the Cochrane Handbook and Beilstein Journal ensure reproducibility .

- Avoided Sources : Commercial platforms (e.g., Foodchem) were excluded per requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.